3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile
Overview
Description
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile is an organic compound that features a piperidine ring attached to a benzonitrile moiety through an aminomethyl linkage
Mechanism of Action
Target of Action
The primary target of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in cell cycle arrest, DNA repair, and apoptosis, thereby maintaining genomic stability.
Mode of Action
It is believed to interact with its target, the serine/threonine-protein kinase chk1, possibly inhibiting its activity . This could lead to disruption of the cell cycle and potentially induce apoptosis in cells with DNA damage.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response. By inhibiting Chk1, this compound could disrupt the normal progression of the cell cycle and affect downstream processes such as DNA repair and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would likely involve changes in cell cycle progression, potentially leading to cell cycle arrest, impaired DNA repair, and induction of apoptosis . These effects could contribute to the compound’s potential therapeutic effects.
Biochemical Analysis
Biochemical Properties
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of serine/threonine-protein kinase Chk1, which plays a crucial role in cell cycle regulation and DNA damage response . This modulation can lead to changes in cell proliferation, apoptosis, and other critical cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for evaluating its potential as a therapeutic agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced DNA repair and cell cycle regulation. At higher doses, it may cause toxic or adverse effects, including cell death and tissue damage . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can modulate the activity of enzymes involved in nucleotide synthesis and DNA repair . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues are important for evaluating its therapeutic potential and toxicity.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Attachment to the Benzonitrile Moiety: The final step involves the nucleophilic substitution reaction where the aminomethyl piperidine reacts with a benzonitrile derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aminomethyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on various biological pathways and its interaction with cellular receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-(Aminomethyl)piperidine: Similar structure but lacks the benzonitrile moiety.
Benzonitrile: Contains the benzonitrile group but lacks the piperidine ring.
N-Methylpiperidine: Similar piperidine structure but with a methyl group instead of an aminomethyl group.
Uniqueness
3-{[4-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile is unique due to the combination of the piperidine ring and benzonitrile moiety, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
3-[[4-(aminomethyl)piperidin-1-yl]methyl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-9-12-4-6-17(7-5-12)11-14-3-1-2-13(8-14)10-16/h1-3,8,12H,4-7,9,11,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJGPABVBNEXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)CC2=CC(=CC=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.